molecular formula C9H7FN2O3 B8124552 N-(3-fluoro-2-nitrophenyl)prop-2-enamide

N-(3-fluoro-2-nitrophenyl)prop-2-enamide

Cat. No.: B8124552
M. Wt: 210.16 g/mol
InChI Key: IDPWWTDBJGDIPE-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a fluoro and nitro group on a phenyl ring, along with a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-nitrophenyl)prop-2-enamide typically involves the reaction of 3-fluoro-2-nitroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

3-fluoro-2-nitroaniline+acryloyl chlorideThis compound\text{3-fluoro-2-nitroaniline} + \text{acryloyl chloride} \rightarrow \text{this compound} 3-fluoro-2-nitroaniline+acryloyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: N-(3-amino-2-fluorophenyl)prop-2-enamide.

    Substitution: Products depend on the nucleophile used, e.g., N-(3-alkylamino-2-nitrophenyl)prop-2-enamide.

Scientific Research Applications

N-(3-fluoro-2-nitrophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It may be used in the development of new materials with specific properties.

    Biological Studies: The compound can be used to study the effects of fluoro and nitro groups on biological activity.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-nitrophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-nitrophenyl)prop-2-enamide
  • N-(3-bromo-2-nitrophenyl)prop-2-enamide
  • N-(3-iodo-2-nitrophenyl)prop-2-enamide

Uniqueness

N-(3-fluoro-2-nitrophenyl)prop-2-enamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

N-(3-fluoro-2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c1-2-8(13)11-7-5-3-4-6(10)9(7)12(14)15/h2-5H,1H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPWWTDBJGDIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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